4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
Description
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl moiety, a cyclopropyl ring, a furan-2-yl substituent, and a hydroxyethyl group. This compound’s structure combines aromatic, heterocyclic, and small aliphatic motifs, which are common in bioactive molecules targeting enzymes or receptors. The hydroxyethyl and cyclopropyl groups may enhance solubility and conformational rigidity, respectively, while the furan-2-yl moiety could contribute to π-π stacking or hydrogen bonding in target binding.
Properties
IUPAC Name |
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-10-12-3-5-13(6-4-12)16(20)19-11-17(21,14-7-8-14)15-2-1-9-22-15/h1-6,9,14,21H,7-8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYLIFLOKDUIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the cyano group can produce the corresponding amine derivative.
Scientific Research Applications
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide core can interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in binding to specific sites on the target molecules, influencing their function.
Comparison with Similar Compounds
Analysis :
- The target compound substitutes the phenyl group in ’s analog with a furan-2-yl and hydroxyethyl chain. This introduces polarity (via -OH) and alters electronic properties (furan’s oxygen vs. phenyl’s carbon). Such changes may modulate binding to sEH or other targets by balancing hydrophobicity and hydrogen-bonding capacity .
Furan-Substituted Benzamides
Analysis :
- The target compound’s furan-2-yl group distinguishes it from ’s furan-3-yl analog. Positional isomerism in the furan ring (2-yl vs. 3-yl) may affect steric compatibility with enzyme active sites or receptor subpockets .
- LMM11 () incorporates a furan-2-yl group into an oxadiazole scaffold. While the target compound lacks oxadiazole, both share the furan motif, suggesting that furan’s electron-rich aromatic system may play a role in π-π interactions during target engagement .
Heterocyclic Benzamides with Varied Cores
Analysis :
- PB5 () replaces the cyclopropyl and furan groups with a benzoimidazole ring, increasing aromatic surface area and rigidity. This may enhance target affinity but reduce metabolic flexibility compared to the target compound’s hydroxyethyl and cyclopropyl motifs .
- Imatinib () is a benzamide-based kinase inhibitor with a bulkier piperazinylmethyl group.
Biological Activity
4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide, with the CAS number 1396854-01-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 296.32 g/mol. The compound features a cyano group, a cyclopropyl moiety, and a furan ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 296.32 g/mol |
| CAS Number | 1396854-01-5 |
The mechanism of action for this compound remains under investigation; however, studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. The presence of the cyano group could facilitate interactions with nucleophilic sites on proteins, influencing their activity.
Case Studies
- Heart Failure Model : A derivative of benzamide showed reduced infarct area and improved cardiac function in ischemia-reperfusion injury models. This suggests that compounds with similar structures could exhibit cardioprotective effects .
- Antitumor Activity : Benzamide derivatives have been explored for their antitumor properties, demonstrating moderate to high potency against various cancer cell lines. These findings indicate that the structural features of benzamides may be crucial for their biological efficacy .
Research Findings
Research examining the biological activity of benzamide derivatives has yielded promising results:
- Cardiovascular Effects : Studies indicate that certain benzamide derivatives can modulate cardiac function through receptor interactions .
- Anticancer Potential : Compounds similar to this compound have shown effectiveness against specific cancer types by inhibiting key pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
